molecular formula C12H15N3 B3159735 4-Amino-3-(cyclopentylamino)benzonitrile CAS No. 864275-10-5

4-Amino-3-(cyclopentylamino)benzonitrile

Cat. No.: B3159735
CAS No.: 864275-10-5
M. Wt: 201.27 g/mol
InChI Key: VQBRGQVSELSRHK-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclopentylamino)benzonitrile (CAS: 320406-77-7) is a benzonitrile derivative featuring a cyclopentylamino substituent at the 3-position and an amino group at the 4-position of the benzene ring. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol .

Properties

IUPAC Name

4-amino-3-(cyclopentylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-8-9-5-6-11(14)12(7-9)15-10-3-1-2-4-10/h5-7,10,15H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBRGQVSELSRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(cyclopentylamino)benzonitrile typically involves the reaction of 4-amino-3-nitrobenzonitrile with cyclopentylamine under specific conditions. The nitro group is reduced to an amino group, and the cyclopentylamine is introduced to form the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Amino-3-(cyclopentylamino)benzonitrile has numerous scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclopentylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The compound is compared with analogues differing in substituents at the 3-position (alkyl, aryl, or fluorinated groups). Key data are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (3-position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
4-Amino-3-(cyclopentylamino)benzonitrile Cyclopentylamino C₁₂H₁₅N₃ 201.27 Not reported
4-Amino-3-(methylamino)benzonitrile Methylamino C₈H₉N₃ 147.18 Not reported
4-Amino-3-(isobutylamino)benzonitrile Isobutylamino C₁₁H₁₅N₃ 189.26 Not reported
4-Amino-3-(quinolin-3-yl)benzonitrile Quinolin-3-yl C₁₆H₁₂N₄ 260.29 228–230
4-Amino-3-ethylbenzonitrile Ethyl C₉H₁₀N₂ 146.19 Not reported
4-Amino-3-(trifluoromethyl)benzonitrile Trifluoromethyl C₈H₅F₃N₂ 186.13 Not reported
4-(Cyclobutylamino)benzonitrile Cyclobutylamino C₁₁H₁₂N₂ 172.23 Not reported
Key Observations:
  • Substituent Effects on Molecular Weight: Bulky substituents (e.g., quinolin-3-yl, cyclopentylamino) increase molecular weight significantly compared to smaller groups (e.g., methylamino, ethyl) .
  • Melting Points: Only 4-Amino-3-(quinolin-3-yl)benzonitrile has a reported melting point (228–230°C), likely due to enhanced crystallinity from the planar quinoline moiety .
Key Observations:
  • Cross-Coupling Prevalence: Suzuki-Miyaura coupling is widely used for introducing aryl/heteroaryl groups (e.g., quinoline) .
  • Nitro Reduction: A common strategy for installing amino groups, as seen in the synthesis of 4-Amino-3-(trifluoromethyl)benzonitrile .
  • Yield Challenges : Low yields (e.g., 21% for compound 11w) suggest steric or electronic hindrance in complex analogues .

Biological Activity

Overview

4-Amino-3-(cyclopentylamino)benzonitrile is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an amino group, a cyclopentylamino group, and a benzonitrile moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways. It may function as an enzyme inhibitor or receptor modulator, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound. For instance, a study evaluated its antiproliferative effects on several cancer cell lines, including A172 (human glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated that the compound exhibits significant cytotoxicity against these cancer cell lines, with IC50 values ranging from 5.03 µM to 7.88 µM across different cell lines.

Cell Line IC50 (µM)
A1725.77 ± 0.96
B16F105.03 ± 0.69
MDA-MB-2316.02 ± 0.08

These results suggest that the compound has a favorable selectivity index, indicating lower toxicity to healthy cells compared to cancer cells .

Case Studies

  • Study on Antiproliferative Effects : A comprehensive study evaluated the compound's effects on multiple cancer cell lines and established that it could inhibit cancer cell growth effectively while maintaining a favorable safety profile compared to healthy cells .
  • Inhibition of Tyrosinase : Another study assessed the compound's inhibitory effect on mushroom tyrosinase, an enzyme involved in melanin production. The recorded IC50 values for tyrosinase inhibition ranged significantly, indicating varying degrees of effectiveness among different derivatives related to the compound .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds such as 4-Aminobenzonitrile and 3-Aminobenzonitrile. The presence of both an amino group and a cyclopentylamino group in its structure provides it with unique properties not found in simpler analogs.

Compound Unique Features
This compoundContains both amino and cyclopentylamino groups
4-AminobenzonitrileLacks cyclopentylamino group
3-AminobenzonitrileDifferent amino group position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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